molecular formula C14H12O2 B562242 4-Benzyloxy-[7-13C]benzaldehyde CAS No. 827308-41-8

4-Benzyloxy-[7-13C]benzaldehyde

Cat. No.: B562242
CAS No.: 827308-41-8
M. Wt: 213.24
InChI Key: ZVTWZSXLLMNMQC-DETAZLGJSA-N
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Description

4-Benzyloxy-[7-13C]benzaldehyde is a carbon-13 labeled organic compound that is commonly used in scientific research. It is a benzaldehyde derivative with a 13C isotope at the seventh carbon position. This compound is used in various fields of research, including medical, environmental, and industrial research.

Preparation Methods

The synthesis of 4-Benzyloxy-[7-13C]benzaldehyde typically involves the introduction of a benzyloxy group to a benzaldehyde molecule. One common method involves the reaction of 4-hydroxybenzaldehyde with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-Benzyloxy-[7-13C]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the benzyloxy group can be replaced by other nucleophiles under appropriate conditions

Scientific Research Applications

4-Benzyloxy-[7-13C]benzaldehyde is widely used in scientific research due to its stable carbon-13 isotope, which makes it an excellent reference compound in spectroscopic studies. It is used as a model for studying reaction mechanisms and as a reference standard for nuclear magnetic resonance (NMR) spectroscopy . Additionally, it is used in the synthesis of various organic compounds, including ligands for estrogen receptors and other biologically active molecules .

Mechanism of Action

The mechanism of action of 4-Benzyloxy-[7-13C]benzaldehyde involves its interaction with specific molecular targets and pathways. In spectroscopic studies, the carbon-13 isotope provides a distinct signal that can be tracked to study the behavior of the compound in different chemical environments. This helps in understanding the reaction mechanisms and the structural properties of the compound .

Comparison with Similar Compounds

4-Benzyloxy-[7-13C]benzaldehyde can be compared with other similar compounds such as:

    4-(Benzyloxy)benzaldehyde: This compound is similar but does not have the carbon-13 isotope.

    4-(Methylthio)benzaldehyde: This compound has a methylthio group instead of a benzyloxy group and is used in different chemical reactions and applications.

    4-(Difluoromethoxy)benzaldehyde: This compound has a difluoromethoxy group and is used in the synthesis of fluorinated organic compounds.

The uniqueness of this compound lies in its carbon-13 labeling, which provides valuable insights in spectroscopic studies and enhances its utility in scientific research .

Properties

IUPAC Name

4-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-10H,11H2/i10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTWZSXLLMNMQC-DETAZLGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)[13CH]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661804
Record name 4-(Benzyloxy)(formyl-~13~C)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827308-41-8
Record name 4-(Benzyloxy)(formyl-~13~C)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In an acetonitrile (30 mL) solvent, benzyl bromide (1.95 mL, 16.40 mmol) was added to a solution including 4-hydroxybenzaldehyde (2.0 g, 16.38 mmol) and potassium carbonate (3.40 g, 24.60 mmol), and then, the reaction mixture was refluxed for 1.5 hours. After cooling, the reaction mixture was distributed between methylene chloride and water. An organic layer was dried by using MgSO4, and filtered. A filtrate was evaporated, and water was added to the resultant solid. The solid was filtered and washed with water to obtain 4-(benzyloxy)benzaldehyde (3.082 g, 88.7%).
Quantity
30 mL
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1.95 mL
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reactant
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2 g
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reactant
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3.4 g
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Synthesis routes and methods II

Procedure details

Potassium Carbonate (678 g, 4.91 mol) was added to a solution of 4-hydroxybenzaldehyde (200 g, 1.63 mol) in DMF (2 L) followed to the addition of benzyl bromide (214 mL, 1.80 mol) at 0° C. and stirred for 18 h at RT. After completion, the reaction mixture was poured into ice water (3 L), filtered the solid and dried to get 4-(benzyloxy)benzaldehyde (230 g, 66%).
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678 g
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reactant
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200 g
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reactant
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2 L
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solvent
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214 mL
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reactant
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ice water
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3 L
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Synthesis routes and methods V

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